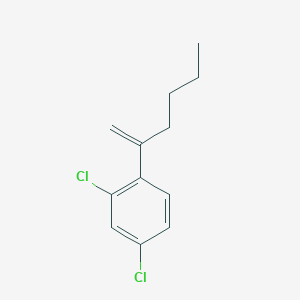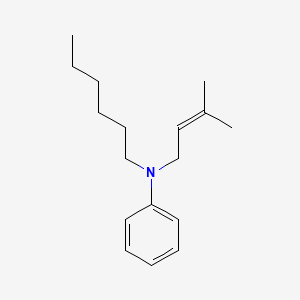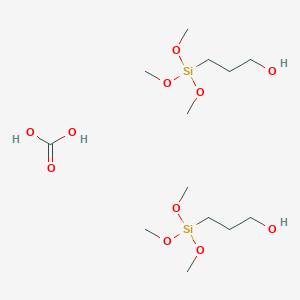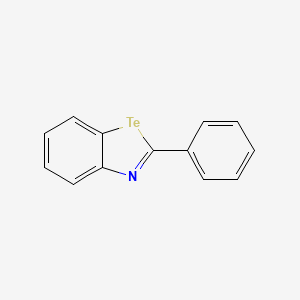oxophosphanium CAS No. 88648-10-6](/img/structure/B14377336.png)
[(3-Bromophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group, a methoxy group, and an oxophosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxyoxophosphanium typically involves the reaction of 3-bromophenol with a suitable methoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with an oxophosphanium precursor to yield the final compound.
Industrial Production Methods
Industrial production of (3-Bromophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3-Bromophenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxy and oxophosphanium groups contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects.
Comparison with Similar Compounds
(3-Bromophenyl)methoxyoxophosphanium can be compared with similar compounds such as:
(4-Bromophenyl)methoxyoxophosphanium: Similar structure but with the bromine atom in the para position.
(2-Bromophenyl)methoxyoxophosphanium: Bromine atom in the ortho position, affecting its reactivity and properties.
(3-Chlorophenyl)methoxyoxophosphanium: Chlorine atom instead of bromine, leading to different chemical behavior.
Properties
CAS No. |
88648-10-6 |
|---|---|
Molecular Formula |
C9H11BrO3P+ |
Molecular Weight |
278.06 g/mol |
IUPAC Name |
(3-bromophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11BrO3P/c1-7(11)14(12)13-6-8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3/q+1 |
InChI Key |
CBFMFWNUERVMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[P+](=O)OCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)




![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
